molecular formula C5H7N4NaO4S B562826 sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate CAS No. 1329805-85-7

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate

Cat. No.: B562826
CAS No.: 1329805-85-7
M. Wt: 242.185
InChI Key: MLIWRDAPPPZIOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is a sodium salt form and includes a dihydrate, meaning it has two molecules of water associated with it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with purine derivatives.

    Reaction Conditions: The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the formation of the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it to a more reduced form.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-dione: Another purine derivative with different functional groups.

    1H-Purine-2,8-dione: Similar structure but lacks the thioxo group.

Uniqueness

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate is unique due to its specific functional groups and sodium salt form, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S.CH4O.Na.H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;1-2;;/h(H4,6,7,8,9,10,11,12);2H,1H3;;1H2/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXBOZKTNHFLO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.